molecular formula C21H38O2 B164368 11,14-Eicosadienoic acid, methyl ester CAS No. 2463-02-7

11,14-Eicosadienoic acid, methyl ester

Cat. No.: B164368
CAS No.: 2463-02-7
M. Wt: 322.5 g/mol
InChI Key: GWJCFAOQCNNFAM-ZDVGBALWSA-N
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Description

11,14-Eicosadienoic acid, methyl ester (C₂₁H₃₈O₂) is a fatty acid methyl ester (FAME) characterized by a 20-carbon chain with double bonds at positions 11 and 12. Its molecular weight is 322.53 g/mol, and it exhibits a monoisotopic mass of 322.287 . This compound is naturally occurring in diverse biological sources, including algal extracts (e.g., Arthrospira platensis), fungal endophytes (e.g., Aspergillus spp.), and plant species such as Berberis hispanica and Chukrasia velutina .

Preparation Methods

Chemical Synthesis via Acid-Catalyzed Esterification

The most common synthetic route involves the esterification of 11,14-eicosadienoic acid with methanol under acidic conditions. This method, widely used for FAME synthesis, proceeds via the following reaction:

11,14-Eicosadienoic acid+CH3OHH+11,14-Eicosadienoic acid, methyl ester+H2O\text{11,14-Eicosadienoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{11,14-Eicosadienoic acid, methyl ester} + \text{H}2\text{O}

Procedure :

  • Reagent Setup : A molar excess of methanol (5:1 ratio to acid) is combined with concentrated sulfuric acid (1–2% v/v) as the catalyst .

  • Reaction Conditions : The mixture is refluxed at 65–70°C for 4–6 hours under nitrogen to prevent oxidation of the diene system .

  • Workup : The product is neutralized with sodium bicarbonate, extracted using hexane, and dried over anhydrous sodium sulfate .

Key Considerations :

  • Purity Control : Residual fatty acids are removed via cold acetone precipitation, yielding ≥95% purity .

  • Side Reactions : Isomerization of double bonds may occur if temperatures exceed 75°C, necessitating strict thermal regulation .

Transesterification of Lipid Feedstocks

Industrial-scale production often employs transesterification of triglycerides derived from plant oils (e.g., safflower or evening primrose oil), which contain 11,14-eicosadienoic acid as a minor component .

Procedure :

  • Feedstock Preparation : Oils are saponified with NaOH to release free fatty acids, which are then isolated via fractional distillation .

  • Esterification : The purified acid is reacted with methanol using sodium methoxide (0.5–1.0% w/w) at 60°C for 2 hours .

Yield Optimization :

  • Catalyst Efficiency : Sodium methoxide outperforms heterogeneous catalysts (e.g., MgO) in minimizing soap formation .

  • Byproduct Management : Glycerol is separated via centrifugation, and unreacted methanol is recovered under vacuum .

Isolation from Natural Sources

Extraction from Plant Oils

11,14-Eicosadienoic acid occurs naturally in Syringa vulgaris and Fritillaria species at concentrations of 0.45–1.2% by weight .

Extraction Protocol :

  • Solvent Extraction : Crushed seeds are Soxhlet-extracted with hexane for 12 hours .

  • Fractional Crystallization : The crude extract is cooled to −20°C to precipitate saturated esters, leaving the unsaturated fraction in solution .

  • Chromatographic Purification : Silver ion chromatography (AgNO₃-impregnated silica) selectively retains diene-containing esters, which are eluted with hexane:diethyl ether (95:5) .

Challenges :

  • Low Natural Abundance : Large biomass inputs (≥10 kg seeds per gram of product) are required due to the compound’s scarcity .

  • Isomer Separation : Cis-trans isomers co-elute on standard silica columns, necessitating silver ion or reverse-phase HPLC for resolution .

Analytical Validation of Synthetic Products

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS parameters for validating this compound are standardized across industrial and academic labs :

Column TypeTemperature ProgramRetention Time (min)Retention Index (Kovats)
CP Sil 5 CBIsothermal, 240°C21.662,269
DB-1Isothermal, 240°C22.322,285
HP-101Ramp (70°C → 200°C)22.322,241

Methodology :

  • Internal Standards : Methyl behenate (C22:0) is added to calibrate retention indices .

  • Quantification : Peak areas are integrated and compared against calibration curves constructed from certified reference materials .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl₃, 400 MHz) key signals:

  • δ 5.35–5.30 (m, 4H, CH=CH)

  • δ 3.67 (s, 3H, OCH₃)

  • δ 2.77 (t, J = 6.0 Hz, 2H, CH₂-CH₂-COOCH₃)

Industrial-Scale Production Challenges

Catalyst Recovery and Reuse

Heterogeneous catalysts like immobilized lipases (e.g., Candida antarctica Lipase B) enable continuous transesterification but suffer from deactivation after 5–7 cycles due to methanol-induced denaturation .

Energy Efficiency

Microwave-assisted reactions reduce processing time by 40% compared to conventional heating, achieving 98% conversion in 30 minutes at 50°C .

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Acid-Catalyzed85–9095–9812–15High
Enzymatic75–809945–50Moderate
Natural Isolation0.1–0.590–95220–300Low

Trade-offs :

  • Synthetic Routes : Offer high yields but require stringent control over double-bond geometry .

  • Natural Isolation : Environmentally sustainable but economically unviable for bulk production .

Chemical Reactions Analysis

11,14-Eicosadienoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives under appropriate conditions.

    Reduction: It can be reduced to form saturated fatty acid methyl esters.

    Substitution: The ester group can undergo transesterification reactions with different alcohols to form new esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for transesterification such as sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 11,14-Eicosadienoic acid, methyl ester involves its interaction with specific molecular targets and pathways. It competitively inhibits inosine 5’-monophosphate dehydrogenase, an enzyme involved in the synthesis of guanine nucleotides . Additionally, it inhibits the binding of leukotriene B4 to its receptor on neutrophils, thereby modulating inflammatory responses . These interactions highlight its potential therapeutic applications in managing inflammation and immune-related conditions.

Comparison with Similar Compounds

Key Properties :

  • Physicochemical Profile : Optimal molecular weight (322.53), lipophilicity (M logP ~5), and topological polar surface area (TPSA <60 Ų) enable membrane permeability and bioavailability .
  • Biological Activities: Demonstrated antibacterial, antibiofilm, antioxidant, and anticancer properties.
  • Applications : Used in biodiesel production (e.g., soybean and algal-derived biodiesel) and as a biomarker for detecting foodborne pathogens like E. coli O157:H7 .

Structural and Functional Analogues

Table 1: Structural and Functional Comparison of Selected FAMEs

Compound Name Molecular Formula Double Bond Positions Molecular Weight Key Sources Biological Roles/Applications References
11,14-Eicosadienoic acid, methyl ester C₂₁H₃₈O₂ 11,14 322.53 Algae, fungi, plants Antibacterial, biodiesel, biomarker
9,12-Octadecadienoic acid (linoleic acid), methyl ester C₁₉H₃₄O₂ 9,12 294.47 Soybean oil, sunflower oil Biodiesel, anti-inflammatory
8,11,14-Eicosatrienoic acid, methyl ester C₂₁H₃₆O₂ 8,11,14 320.51 Microalgae (Microspora floccosa) Biodiesel precursor
10,13-Eicosadienoic acid, methyl ester C₂₁H₃₈O₂ 10,13 322.53 Grape seed oil Antioxidant, lipid metabolism
5,8,11,14-Eicosatetraenoic acid (arachidonic acid), methyl ester C₂₁H₃₄O₂ 5,8,11,14 318.50 Mammalian tissues, algal extracts Eicosanoid precursor, inflammatory mediator

Antibacterial and Enzyme Inhibition

  • This compound exhibits stronger binding affinity to the P. aeruginosa FabZ enzyme (ΔG = -4.85 kcal/mol) compared to brominated phenolics like bis(3-bromo-4,5-dihydroxybenzyl) ether (ΔG = -4.01 kcal/mol) . However, its Ki value (14.71 mM) is higher than that of 3-bromo-4,5-dihydroxybenzaldehyde (430.74 µM), indicating moderate inhibitory potency .
  • Linoleic acid methyl ester (9,12-octadecadienoic acid) shows anti-inflammatory effects but lacks direct antibacterial activity against multidrug-resistant pathogens .

Antioxidant and Anticancer Potential

  • This compound contributes to antioxidant activity in pea seed coats and Berberis hispanica extracts, synergizing with phenolics like spathulenol .
  • Arachidonic acid methyl ester (5,8,11,14-eicosatetraenoic acid) is implicated in pro-inflammatory pathways, contrasting with the anti-inflammatory role of 11,14-eicosadienoate .

Biological Activity

11,14-Eicosadienoic acid, methyl ester (also known as methyl (11E,14E)-icosa-11,14-dienoate) is a fatty acid methyl ester characterized by its two double bonds at the 11th and 14th carbon positions of the eicosa (20-carbon) chain. This compound is primarily derived from various plant oils, including safflower oil, and is notable for its biological activities, particularly in the context of antioxidant properties and potential therapeutic applications.

  • Molecular Formula : C21H38O2
  • Molecular Weight : 322.5252 g/mol
  • Structure : Contains two cis double bonds at the 11th and 14th positions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. It protects cells from oxidative stress by scavenging free radicals and reducing oxidative damage. The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests, where it demonstrated effective inhibition of radical formation .

Antimicrobial Properties

The compound has shown promising antimicrobial activities against both gram-positive and gram-negative bacteria. In vitro studies revealed that this compound could inhibit the growth of pathogenic strains such as Escherichia coli O157:H7 and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential use in developing natural antimicrobial agents .

Neuroprotective Effects

A study highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. The compound was found to exhibit inhibitory effects on acetylcholinesterase (AChE), suggesting its role in enhancing cholinergic neurotransmission. This activity is particularly relevant for conditions such as Alzheimer's disease .

Study on Antioxidant Activity

In a comparative study assessing various fatty acid methyl esters, 11,14-eicosadienoic acid exhibited an IC50 value of approximately 0.079 mg/mL in DPPH scavenging assays. This indicates a moderate level of antioxidant activity compared to other compounds tested .

Antimicrobial Efficacy

In a study assessing the antibacterial properties of various plant extracts containing 11,14-eicosadienoic acid methyl ester, it was found that this compound contributed significantly to the overall antimicrobial effect observed against E. coli and Salmonella species. The results suggested that the presence of this fatty acid could enhance the efficacy of traditional antimicrobial treatments .

Comparative Analysis with Similar Compounds

Compound NameFormulaUnique Features
Arachidonic AcidC20H32O2Contains four double bonds; involved in signaling.
Linoleic AcidC18H32O2Essential fatty acid with two double bonds.
Docosahexaenoic AcidC22H32O2Contains six double bonds; crucial for brain health.

11,14-Eicosadienoic acid is unique due to its specific positioning of double bonds which affects its biological activity compared to other fatty acids like arachidonic and linoleic acids .

Q & A

Basic Research Questions

Q. How is 11,14-eicosadienoic acid, methyl ester quantified in plant extracts using GC-MS?

  • Methodological Answer : Quantification typically involves GC-MS with non-polar columns (e.g., DB-1, SE-30) and temperature programs optimized for fatty acid methyl esters. For example, retention times range between 21.66 minutes (isothermal at 200°C) and 22.32 minutes (ramped temperatures). Internal standards like methyl behenate or docosane are used to normalize peak areas. Relative abundance is calculated based on integrated peak areas compared to calibration curves .

Q. What synthetic routes are available for preparing high-purity this compound?

  • Methodological Answer : Synthesis often involves transesterification of 11,14-eicosadienoic acid with methanol under acidic or basic catalysis. Purity is verified via GC-MS or HPLC, with ≥95% purity achievable using silica gel chromatography. Commercial standards (e.g., NU-CHEK) are synthesized via esterification of the free acid, followed by purification using fractional distillation .

Q. How is this compound used as a reference standard in fatty acid analysis?

  • Methodological Answer : It serves as a chromatographic reference for C20:2 fatty acid methyl esters (FAMEs). Researchers use it to calibrate retention indices (e.g., Kovats’ RI) on polar and non-polar GC columns. For instance, its RI on SE-30 columns is ~2,279–2,290, aiding in identifying homologous compounds in complex lipid profiles .

Advanced Research Questions

Q. How do discrepancies in reported bioactivities (e.g., antimicrobial vs. anti-inflammatory) arise across studies?

  • Methodological Answer : Variations in bioactivity may stem from differences in extraction sources (plant vs. algal), purity levels, or biological models. For example, antimicrobial activity in P. gymnospora extracts (IC₅₀ ~14.3% area) contrasts with enzyme inhibition (Ki = 3.1 μM for inosine 5'-monophosphate dehydrogenase). To resolve contradictions, comparative studies under standardized conditions (e.g., fixed concentrations, cell lines) are recommended .

Q. What experimental strategies optimize isolation of this compound from natural matrices?

  • Methodological Answer : Sequential solvent extraction (e.g., methanol followed by petroleum ether) enhances yield. For Syringa vulgaris, a 21.66-minute retention time on GC-MS with a 0.45% abundance suggests low natural concentration, necessitating large biomass inputs. Solid-phase extraction (SPE) with C18 cartridges improves recovery from fatty acid-rich extracts .

Q. How does this compound modulate inflammatory pathways at the molecular level?

  • Methodological Answer : The compound competitively inhibits leukotriene B4 (LTB4) receptor binding (Ki = 3.0 μM) in neutrophils, potentially reducing prostaglandin E2 synthesis. Mechanistic studies require radiolabeled ligand displacement assays and ELISA-based quantification of inflammatory mediators in cell cultures .

Q. What challenges arise in standardizing chromatographic methods for this compound across laboratories?

  • Methodological Answer : Column type (polar vs. non-polar) significantly impacts retention indices. For example, on HP-101 columns, RI = 2,241 under ramped temperatures, whereas SE-30 columns yield RI = 2,279–2,290. Inter-laboratory variability can be mitigated by using certified reference materials and harmonized temperature protocols .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting antioxidant capacities for this compound?

  • Methodological Answer : Antioxidant activity (e.g., DPPH radical scavenging) may depend on assay conditions. For instance, lipid solubility affects its interaction with hydrophilic radicals. Studies using liposomal encapsulation or emulsifiers (e.g., Tween-20) report higher activity compared to direct solvent-based assays .

Q. How can researchers reconcile its role as both a pro-inflammatory precursor and anti-inflammatory agent?

  • Methodological Answer : Context-dependent metabolism is key. While 11,14-eicosadienoic acid may displace arachidonic acid in phospholipids (reducing pro-inflammatory eicosanoids), its methyl ester form’s stability might limit enzymatic conversion. Dual-labeling studies (³H-arachidonic acid vs. ¹⁴C-11,14-eicosadienoate) in cell membranes can clarify this .

Q. Tables

Table 1. GC-MS Parameters for this compound

Column TypeTemperature ProgramRetention Time (min)Retention IndexReference
SE-30Isothermal (200°C)21.662,279–2,290
HP-101Ramp (70°C → 200°C)22.322,241

Table 2. Reported Bioactivities and Methodological Context

BioactivityModel SystemKey ParameterReference
AntimicrobialColletotrichumIC₅₀ = 14.3% area
Enzyme InhibitionNeutrophilsKi = 3.0–3.1 μM
AntioxidantFritillariaEC₅₀ = 0.45% extract

Properties

IUPAC Name

methyl (11E,14E)-icosa-11,14-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCFAOQCNNFAM-ZDVGBALWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881251
Record name 11,14-eicosadienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2463-02-7
Record name 11,14-Eicosadienoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,14-eicosadienoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

11,14-Eicosadienoic acid, methyl ester
11,14-Eicosadienoic acid, methyl ester
11,14-Eicosadienoic acid, methyl ester
11,14-Eicosadienoic acid, methyl ester
11,14-Eicosadienoic acid, methyl ester
11,14-Eicosadienoic acid, methyl ester

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